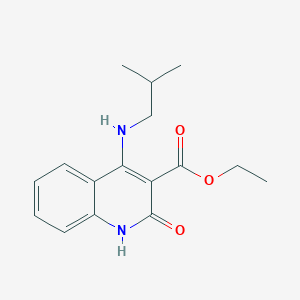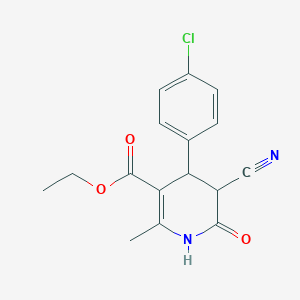
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester, also known as IQ-1E, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IQ-1E is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves the inhibition of the interaction between NF-κB and its inhibitor, IκBα. This leads to the activation of NF-κB and subsequent downstream effects such as the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in vitro and in vivo. It has been found to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the infiltration of inflammatory cells into the central nervous system. This compound has also been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting a potential role in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of immune responses. However, the compound's low solubility in water and potential toxicity at high concentrations may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential directions for future research on 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound that can be used in vivo. Another direction is the investigation of this compound's potential applications in the treatment of autoimmune and inflammatory diseases, as well as its effects on other physiological processes such as metabolism and aging. Overall, this compound represents a promising tool for the study of immune regulation and has the potential to lead to new therapeutic interventions in various disease states.
Synthesemethoden
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with isobutylamine, followed by cyclization with ethyl acetoacetate and subsequent esterification with ethanol. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has been shown to have potential applications in scientific research, particularly in the field of immunology. It has been found to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various autoimmune and inflammatory diseases.
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19) |
InChI-Schlüssel |
GCRBTKCBIQNBNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)